A Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: Properties and Applications
A Technical Guide to 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in modern organic chemistry. Characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is itself substituted with a trans-4-pentylcyclohexyl group, this molecule is of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclohexyl and aromatic moieties, combined with a flexible pentyl chain, impart unique properties to the larger molecules synthesized from it.
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, with a focus on its role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals and liquid crystals.[2][3]
Core Chemical and Physical Properties
The physical and chemical properties of 4-(trans-4-Pentylcyclohexyl)phenylboronic acid are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols. The compound typically appears as a white to off-white crystalline powder.[4]
| Property | Value |
| CAS Number | 143651-26-7 |
| Molecular Formula | C₁₇H₂₇BO₂ |
| Molecular Weight | 274.21 g/mol |
| Physical State | Solid, White to Almost white powder/crystal[4] |
| Boiling Point | 421.07 °C at 760 mmHg[2] |
| Melting Point | Not consistently reported; may dehydrate to form boroxine anhydride |
| Density | 1.01 g/cm³[2] |
| Flash Point | 208.46 °C[2] |
| Refractive Index | 1.521[2] |
| Vapor Pressure | 7.65 x 10⁻⁸ mmHg at 25°C[2] |
| Solubility | Insoluble in water; expected to be soluble in organic solvents such as ethers, chloroform, and other hydrocarbons based on its structure and the properties of similar boronic acids.[5][6] |
| Storage Conditions | Room temperature, under an inert atmosphere, sealed in a dry place. |
Spectroscopic Data Profile
While specific spectra are dependent on the acquisition conditions, the following provides an expected profile for analytical characterization.
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¹H NMR: Protons on the aromatic ring are expected in the 7-8 ppm region. The cyclohexyl and pentyl protons would appear upfield, typically between 0.8 and 2.5 ppm. The protons of the B(OH)₂ group are often broad and may be exchangeable with D₂O, appearing between 4-6 ppm or sometimes being unobserved.
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¹³C NMR: Aromatic carbons would be observed in the 120-140 ppm range. The ipso-carbon attached to the boron atom may show a broad signal or be difficult to detect. The aliphatic carbons of the cyclohexyl and pentyl groups would be found in the 10-50 ppm range.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch around 3200-3400 cm⁻¹ for the boronic acid group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. A characteristic B-O stretching vibration is typically observed around 1350 cm⁻¹.
Experimental Protocols
Detailed methodologies for the synthesis of the title compound and its subsequent use in a cornerstone organic reaction are provided below.
Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
This synthesis is typically achieved via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The necessary precursor, 1-bromo-4-(trans-4-pentylcyclohexyl)benzene, is a known upstream product.[2]
Workflow:
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene in anhydrous tetrahydrofuran (THF) dropwise. An iodine crystal may be added to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, forming the Grignard reagent.
-
Borylation: The reaction flask is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise to the stirred Grignard solution, maintaining the low temperature to prevent over-addition.[2]
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Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for several hours. The mixture is then cooled in an ice bath, and the reaction is quenched by the slow, careful addition of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield 4-(trans-4-Pentylcyclohexyl)phenylboronic acid as a white solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative use of the title compound to synthesize a biphenyl derivative, a common scaffold in drug discovery and liquid crystal design.
Reaction:
-
Reactants:
-
4-(trans-4-Pentylcyclohexyl)phenylboronic acid (1.0 eq)
-
An aryl halide (e.g., 4-bromopyridine) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add 4-(trans-4-Pentylcyclohexyl)phenylboronic acid, the aryl halide, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, extract the aqueous layer, and wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.
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Core Applications and Reaction Mechanisms
The primary utility of this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This reaction is fundamental for creating C(sp²)-C(sp²) bonds.
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery and Materials Science
This boronic acid acts as a key "building block" for synthesizing more complex molecules. By coupling it with various aryl or heteroaryl halides, researchers can systematically modify structures to optimize for biological activity (in drug discovery) or physical properties like mesophase behavior (in liquid crystal development).
Caption: Workflow for synthesizing target molecules using the boronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lookchem.com [lookchem.com]
- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 4. 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | 143651-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
